molecular formula C23H27N5O4 B2895810 1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921497-74-7

1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2895810
CAS RN: 921497-74-7
M. Wt: 437.5
InChI Key: ZKCGGKZJYVOXOF-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This class of compounds has been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, a phenylpiperazine moiety, and a propoxy group. The exact structure would need to be confirmed by techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Phenylpiperazine derivatives have been reported to undergo various reactions, including acylation, alkylation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and others could be predicted using computational methods .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, aiming at evaluating their anticancer and anti-5-lipoxygenase agents. This research is significant as it highlights the potential of pyrazolopyrimidine derivatives, which share a structural similarity to the compound of interest, in the development of therapeutic agents targeting cancer and inflammation-related conditions (Rahmouni et al., 2016).

Anticonvulsant Properties

Kamiński et al. (2011) synthesized and tested 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity. Their research found that several compounds exhibited significant effectiveness in seizure models, indicating the potential for these structures in developing new anticonvulsant drugs (Kamiński et al., 2011).

Ligand Design for Receptors

The design and synthesis of novel compounds that can serve as ligands for specific receptors are crucial for drug development. For instance, the creation of pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as potent and selective alpha1-adrenoceptor ligands was explored, providing insights into structural analogues that could benefit receptor-targeted therapies (Patanè et al., 2005).

Antimicrobial Activity

The synthesis and evaluation of compounds for antimicrobial activity is another significant area of research. For example, the study by Laxmi et al. (2012) focused on coumarin pyrazole pyrimidine derivatives, evaluating their antibacterial effects against various microorganisms. This research direction emphasizes the potential of pyrimidine derivatives in addressing the need for new antimicrobial agents (Laxmi et al., 2012).

Supramolecular Assemblies

The exploration of novel pyrimidine derivatives for forming hydrogen-bonded supramolecular assemblies, as studied by Fonari et al. (2004), highlights the versatility of pyrimidine structures in creating complex molecular systems with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicity data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve the design and synthesis of analogs to improve its activity or reduce potential side effects .

properties

IUPAC Name

1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-3-15-32-18-9-10-24-21-20(18)22(30)28(23(31)25(21)2)16-19(29)27-13-11-26(12-14-27)17-7-5-4-6-8-17/h4-10H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCGGKZJYVOXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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